molecular formula C3H7NO2 B14064308 (R)-isoxazolidin-5-ol

(R)-isoxazolidin-5-ol

Cat. No.: B14064308
M. Wt: 89.09 g/mol
InChI Key: JYILCGUFTJZKGO-GSVOUGTGSA-N
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Description

®-Isoxazolidin-5-ol is a chiral compound belonging to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-isoxazolidin-5-ol typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrones with alkenes. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of ®-isoxazolidin-5-ol may involve the optimization of the cycloaddition process to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: ®-Isoxazolidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form isoxazolidines with different substituents.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like triethylamine (TEA) and solvents such as dichloromethane.

Major Products: The major products formed from these reactions include various substituted isoxazolidines, ketones, and aldehydes, depending on the specific reaction and conditions used.

Scientific Research Applications

®-Isoxazolidin-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: ®-Isoxazolidin-5-ol is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-isoxazolidin-5-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

    Isoxazolidin-3-ol: Another isoxazolidine derivative with different substitution patterns.

    Isoxazolidin-4-one: A related compound with a carbonyl group at the 4-position.

    Isoxazoline: A structurally similar compound with a double bond in the ring.

Uniqueness: ®-Isoxazolidin-5-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 5-position. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C3H7NO2

Molecular Weight

89.09 g/mol

IUPAC Name

(5R)-1,2-oxazolidin-5-ol

InChI

InChI=1S/C3H7NO2/c5-3-1-2-4-6-3/h3-5H,1-2H2/t3-/m1/s1

InChI Key

JYILCGUFTJZKGO-GSVOUGTGSA-N

Isomeric SMILES

C1CNO[C@H]1O

Canonical SMILES

C1CNOC1O

Origin of Product

United States

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